6-Hydroxy Alosetron-d3
Description
Properties
Molecular Formula |
C₁₇H₁₅D₃N₄O₂ |
|---|---|
Molecular Weight |
313.37 |
Synonyms |
2,3,4,5-Tetrahydro-6-hydroxy-5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-1H-pyrido[4,3-b]indol-1-one-d3; 2,3,4,5-Tetrahydro-6-hydroxy-5-methyl-2-[(4-methyl-1H-imidazol-5-yl)methyl]-1H-pyrido[4,3-b]indol-1-one-d3; 6-Hydroxy Lotronex-d3 |
Origin of Product |
United States |
Synthetic Strategies for 6 Hydroxy Alosetron D3
Chemical Synthesis of Unlabeled 6-Hydroxy Alosetron (B1665255) Precursors
The synthesis of the unlabeled 6-Hydroxy Alosetron precursor is a multi-step process that involves the construction of the core gamma-carboline structure. A plausible and efficient method for assembling this heterocyclic system is the Fischer indole (B1671886) synthesis. This venerable reaction involves the acid-catalyzed cyclization of an arylhydrazine with a ketone or aldehyde.
A logical approach to introduce the hydroxyl group at the 6-position of the Alosetron scaffold is to start with a precursor that has a methoxy (B1213986) group at the corresponding position. This methoxy group can then be cleaved in a later step to yield the desired phenol.
The proposed synthetic route commences with the reaction of (4-methoxyphenyl)hydrazine (B1593770) with a suitable piperidone derivative. The resulting hydrazone undergoes an acid-catalyzed intramolecular cyclization to form the key 6-methoxy-gamma-carbolinone intermediate. The subsequent steps involve the introduction of the methylimidazolylmethyl side chain. This is typically achieved by alkylating the lactam nitrogen with 4-chloromethyl-5-methylimidazole. Finally, the methoxy group is cleaved using a demethylating agent such as boron tribromide (BBr₃) to afford the 6-Hydroxy Alosetron precursor.
A summary of the proposed reaction steps is presented in Table 1.
Table 1: Proposed Synthesis of Unlabeled 6-Hydroxy Alosetron Precursor
| Step | Reactants | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | (4-methoxyphenyl)hydrazine, N-methyl-4-piperidone | Acid catalyst (e.g., H₂SO₄), Heat | 6-methoxy-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one |
| 2 | 6-methoxy-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one, 4-chloromethyl-5-methylimidazole | Strong base (e.g., NaH), Anhydrous solvent (e.g., DMF) | 6-methoxy-Alosetron |
| 3 | 6-methoxy-Alosetron | Boron tribromide (BBr₃), Dichloromethane (DCM) | 6-Hydroxy Alosetron |
Deuterium (B1214612) Incorporation Methodologies
The "-d3" designation in 6-Hydroxy Alosetron-d3 typically signifies the presence of three deuterium atoms on the N-methyl group of the pyrido[4,3-b]indol-1-one core. The introduction of this trideuteromethyl group requires a site-specific and efficient deuteration strategy.
Site-Specific Deuteration Approaches
A common and effective method for introducing a deuterated methyl group onto a nitrogen atom involves a two-step sequence: N-demethylation followed by N-methylation with a deuterated reagent. This approach ensures that the deuterium label is incorporated at the desired position with high isotopic purity.
The first step is the demethylation of the 6-Hydroxy Alosetron precursor to yield the corresponding secondary amine (N-desmethyl-6-Hydroxy Alosetron). Various reagents can be employed for the N-demethylation of tertiary amines, including chloroformates like α-chloroethyl chloroformate, followed by hydrolysis.
Once the secondary amine is obtained, it can be remethylated using a deuterated methylating agent. Deuterated methyl iodide (CD₃I) is a widely used and commercially available reagent for this purpose. The reaction is typically carried out in the presence of a base to deprotonate the secondary amine, facilitating its nucleophilic attack on the CD₃I.
This two-step approach is summarized in Table 2.
Table 2: Site-Specific Deuteration of 6-Hydroxy Alosetron Precursor
| Step | Reactant | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | 6-Hydroxy Alosetron | 1. α-Chloroethyl chloroformate, 2. Methanol (hydrolysis) | N-desmethyl-6-Hydroxy Alosetron |
| 2 | N-desmethyl-6-Hydroxy Alosetron | Deuterated methyl iodide (CD₃I), Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | This compound |
Metabolic Biotransformation of Alosetron to 6 Hydroxy Alosetron: Enzymatic Mechanisms and Pathways
Phase I Metabolism: Hydroxylation Pathways
Phase I metabolism of Alosetron (B1665255) primarily involves oxidative reactions, with hydroxylation being a principal pathway. nih.gov This initial biotransformation is crucial for preparing the molecule for subsequent Phase II conjugation reactions. The generation of hydroxylated metabolites, such as 6-Hydroxy Alosetron, is accomplished through both cytochrome P450 (CYP) and non-CYP-mediated enzymatic systems. fda.govfda.govnih.gov
The cytochrome P450 superfamily of enzymes is the primary catalyst for the Phase I metabolism of Alosetron. nih.gov In vitro studies utilizing human liver microsomes have identified several key CYP isoforms responsible for its oxidation. Specifically, CYP2C9, CYP3A4, and CYP1A2 are all involved in the metabolic conversion of the parent drug. fda.govfda.govmedicine.comyoutube.com Hydroxylation, alongside N-demethylation and oxidation, represents a major metabolic route for Alosetron. nih.govtandfonline.comnih.gov
| CYP450 Isoform | Approximate Contribution (%) |
|---|---|
| CYP2C9 | 30% |
| CYP3A4 | 18% |
| CYP1A2 | 10% |
While the CYP450 system is the major contributor to the Phase I metabolism of Alosetron, it is not the sole pathway. Non-CYP-mediated Phase I metabolic conversion also plays a role, accounting for approximately 11% of the drug's initial biotransformation. fda.govfda.govnih.gov The specific enzymes involved in these non-CYP oxidative pathways, which may include enzymes such as aldehyde oxidase or flavin-containing monooxygenases, have not been fully characterized for Alosetron in the available scientific literature. nih.gov
Phase II Metabolism: Conjugation of 6-Hydroxy Alosetron
Following Phase I hydroxylation, the resulting metabolite, 6-Hydroxy Alosetron, undergoes Phase II metabolism. This stage involves conjugation reactions, where an endogenous molecule is added to the metabolite, significantly increasing its water solubility and facilitating its excretion from the body.
The principal Phase II pathway for 6-Hydroxy Alosetron is glucuronidation. This reaction is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. nih.gov The process involves the covalent attachment of a glucuronic acid moiety to the hydroxyl group of 6-Hydroxy Alosetron. The resulting product, 6-hydroxy glucuronide, is a major metabolite of Alosetron that is eliminated through the urine. nih.gov This pathway is a critical detoxification step, converting the Phase I metabolite into a more hydrophilic and readily excretable conjugate. nih.gov
While glucuronidation is the primary and well-documented conjugation pathway for Alosetron metabolites, the role of other processes is less clear. Studies have noted that neither glucuronide nor sulfate conjugates of the unchanged, parent Alosetron molecule have been detected in urine. fda.gov This indicates that conjugation reactions predominantly occur after the initial Phase I oxidation. For the 6-Hydroxy Alosetron metabolite, glucuronidation stands out as the main identified conjugative process, and significant involvement of other pathways, such as sulfation or acetylation, has not been detailed in the literature.
In Vitro Metabolic Studies of Alosetron and 6-Hydroxy Alosetron
The metabolic pathways of Alosetron have been extensively characterized through a variety of in vitro systems. Studies using human liver microsomes, hepatocytes, and recombinant human CYP enzymes have been instrumental in identifying the key enzymes and metabolic routes. tandfonline.comnih.gov These investigations confirmed that the major Phase I pathways are N-dealkylation and hydroxylation, leading to metabolites like 6-Hydroxy Alosetron. tandfonline.comnih.gov
In addition to elucidating the metabolic pathways, in vitro studies have also examined the potential for Alosetron to act as an inhibitor of CYP enzymes. At concentrations significantly higher (27-fold) than those observed in plasma at therapeutic doses, Alosetron demonstrated the ability to inhibit CYP1A2 (by 60%) and CYP2E1 (by 50%). fda.govfda.gov An in vivo metabolic probe study corroborated these findings to an extent, showing that Alosetron produced a 30% inhibition of both CYP1A2 and N-acetyltransferase activity. fda.govfda.gov Conversely, these studies also showed that Alosetron does not significantly inhibit other major CYP enzymes such as CYP2C9, CYP2C19, or CYP3A4 at therapeutic concentrations. fda.govfda.gov
| Enzyme | In Vitro Inhibition (at high concentrations) | In Vivo Probe Study Inhibition |
|---|---|---|
| CYP1A2 | 60% | 30% |
| CYP2E1 | 50% | No inhibition |
| N-acetyltransferase | Not Assessed | 30% |
| CYP2C9 | No inhibition | Not Assessed |
| CYP2C19 | No inhibition | Not Assessed |
| CYP3A4 | No inhibition | Not Assessed |
Application of Hepatocyte and Microsomal Incubation Systems
The investigation into the metabolic fate of alosetron has extensively employed in vitro models, particularly human liver microsomes and hepatocytes, to simulate the metabolic processes occurring in the liver. These systems provide a controlled environment to identify the enzymes involved and the resulting metabolites.
Hydroxylation has been identified as a major metabolic pathway for alosetron. xenotech.com Studies comparing different in vitro systems have revealed that while the profiles of phase I metabolites are generally similar between human hepatocytes and microsomes, hepatocytes tend to exhibit more extensive metabolic processing. xenotech.com This suggests that hepatocytes, which are intact cells containing a full complement of metabolic enzymes and cofactors, provide a more comprehensive picture of metabolic pathways, including sequential metabolism, compared to microsomes, which are subcellular fractions enriched in CYP enzymes.
Table 1: Comparison of In Vitro Systems for Alosetron Metabolism
| Feature | Human Liver Microsomes | Human Hepatocytes |
| System Type | Subcellular fraction (endoplasmic reticulum) | Intact, viable liver cells |
| Enzyme Content | Enriched in Cytochrome P450 enzymes | Contains a full complement of Phase I and Phase II metabolic enzymes and cofactors |
| Metabolic Profile | Primarily Phase I metabolism (e.g., hydroxylation) | Phase I and Phase II metabolism, including sequential reactions |
| Physiological Relevance | Good for studying specific CYP-mediated reactions | Considered more physiologically relevant for overall metabolic profiling |
Elucidation of Pathways Using Recombinant Enzyme Systems
To pinpoint the specific enzymes responsible for the 6-hydroxylation of alosetron, researchers utilize recombinant enzyme systems. These systems involve expressing a single, specific human CYP enzyme in a cellular system, allowing for the investigation of its individual contribution to the metabolism of a drug.
While the existing literature confirms the involvement of these enzymes, specific enzyme kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), for the formation of 6-hydroxy alosetron by each individual recombinant CYP enzyme are not publicly available. This detailed quantitative data would be necessary to construct a precise model of the relative contributions of each enzyme to this specific metabolic pathway.
Table 2: Cytochrome P450 Isoforms Involved in Alosetron Metabolism
| Enzyme Isoform | Role in Alosetron Metabolism |
| CYP3A4 | A key enzyme involved in the overall metabolism of alosetron. |
| CYP2C9 | Contributes to the metabolic clearance of alosetron. |
| CYP1A2 | In vivo studies suggest a prominent role in alosetron metabolism. |
Advanced Analytical Methodologies for Quantification of 6 Hydroxy Alosetron D3 in Biological Matrices
Application of 6-Hydroxy Alosetron-d3 as an Internal Standard in Bioanalytical Assays
The primary application of this compound in bioanalytical assays is as an internal standard (IS) for the quantification of Alosetron (B1665255) and its non-labeled metabolites. An ideal internal standard should have physicochemical properties very similar to the analyte. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard because they co-elute with the analyte and exhibit similar ionization and extraction behavior. This helps to compensate for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the analytical method sigmaaldrich.comresearchgate.net.
When used as an IS, a known concentration of this compound is added to all samples, including calibration standards, quality controls, and unknown study samples, at the beginning of the sample preparation process. The quantification of the analyte is then based on the ratio of the peak area of the analyte to the peak area of the internal standard.
Other Chromatographic and Spectroscopic Techniques for Metabolite Characterization
While LC-MS/MS is the preferred method for quantification, other techniques are valuable for the structural characterization and identification of metabolites.
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: Before the widespread adoption of LC-MS/MS, HPLC with ultraviolet (UV) or fluorescence detection was a common method for the analysis of drugs and metabolites. While less sensitive and selective than mass spectrometry, HPLC-UV can still be used for the analysis of degradation products and for stability-indicating assays of Alosetron nih.govnih.govsemanticscholar.org.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the unequivocal structure elucidation of unknown compounds, including drug metabolites and degradation products conicet.gov.ar. It provides detailed information about the chemical environment of atoms within a molecule. For the characterization of a metabolite like 6-Hydroxy Alosetron, various one- and two-dimensional NMR experiments (e.g., ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC) can be employed to determine the exact position of the hydroxyl group on the Alosetron molecule conicet.gov.ar.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify functional groups present in a molecule. For 6-Hydroxy Alosetron, IR spectroscopy could confirm the presence of the hydroxyl group. Recent advancements have seen the application of infrared ion spectroscopy coupled with mass spectrometry for the identification of drug metabolites ru.nl.
These spectroscopic methods, often used in conjunction with mass spectrometry, provide a comprehensive approach to the identification and characterization of drug metabolites, which is a crucial aspect of drug development and safety assessment nih.govresearchgate.net.
Pharmacokinetic Disposition of 6 Hydroxy Alosetron in Preclinical Models and in Vitro Systems
Absorption and Distribution Characteristics of 6-Hydroxy Alosetron (B1665255) (Preclinical Focus)
Direct studies on the absorption and distribution of 6-Hydroxy Alosetron as an independently administered compound in preclinical settings are not extensively documented. However, its formation and subsequent distribution are intrinsically linked to the pharmacokinetics of the parent drug, Alosetron. Following oral administration in animal models, Alosetron is rapidly absorbed and widely distributed throughout various tissues. nih.gov
The generation of 6-Hydroxy Alosetron occurs as part of the extensive metabolism of Alosetron. nih.gov Once formed, the distribution of this metabolite would be governed by its physicochemical properties. As a hydroxylated derivative, 6-Hydroxy Alosetron is more polar than Alosetron, which generally results in a lower volume of distribution and reduced penetration into lipophilic tissues. The distribution of Alosetron and its metabolites has been studied in several preclinical species, including rats, dogs, rabbits, and mice, indicating a systemic circulation of these compounds. tandfonline.com
Elimination Pathways and Clearance Mechanisms (Preclinical Focus)
In studies utilizing radiolabeled Alosetron in animal models, a substantial portion of the radioactivity is recovered in the urine and feces, representing the excretion of various metabolites, including conjugates of 6-Hydroxy Alosetron. tandfonline.com The primary route of elimination for these polar metabolites is via the kidneys. nih.gov This is consistent with the general principles of drug metabolism and elimination, where hydroxylation and subsequent conjugation enhance renal clearance.
Influence of Metabolic Enzymes on 6-Hydroxy Alosetron Disposition
The formation of 6-Hydroxy Alosetron is dependent on the activity of various metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily. In vitro studies using liver microsomes from preclinical species and humans have identified several CYP isozymes involved in the metabolism of Alosetron. nih.gov The hydroxylation of Alosetron to form 6-Hydroxy Alosetron is a key step in its metabolic pathway.
The disposition of 6-Hydroxy Alosetron is therefore influenced by factors that affect the activity of these enzymes. For instance, co-administration of substances that induce or inhibit specific CYP enzymes could alter the rate of formation of 6-Hydroxy Alosetron, thereby impacting its concentration and subsequent elimination. In vitro models utilizing hepatocytes from rats, dogs, and humans have been instrumental in predicting the in vivo metabolites of Alosetron, including 6-Hydroxy Alosetron. manchester.ac.ukresearchgate.net
Comparative Pharmacokinetics of Alosetron and 6-Hydroxy Alosetron (Preclinical Systems)
Alosetron, being more lipophilic, is expected to have a larger volume of distribution and higher membrane permeability compared to its more polar metabolite, 6-Hydroxy Alosetron. Consequently, the clearance of 6-Hydroxy Alosetron, particularly after conjugation, is likely to be more rapid and predominantly renal. The pharmacological activity of 6-Hydroxy Alosetron is considered to be significantly less potent than that of the parent compound, Alosetron.
Interactive Data Table: Key Pharmacokinetic Parameters of Alosetron in Preclinical Models
| Species | Route of Administration | Key Findings |
| Rat | Oral | Extensive metabolism observed, with metabolites recovered in bile and urine. tandfonline.com |
| Dog | Oral | Significant metabolism with metabolites identified in excreta. tandfonline.com |
| Rabbit | Not Specified | Included in multi-species metabolism studies of Alosetron. tandfonline.com |
| Mouse | Oral | Studied as part of the characterization of Alosetron metabolites. tandfonline.com |
Applications of Stable Isotope Labeled 6 Hydroxy Alosetron D3 in Preclinical Research
Tracing Metabolic Flux and Pathway Elucidation
Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying the flux of metabolites through these pathways. By introducing a deuterium-labeled version of a metabolite, researchers can track its transformation and movement within a complex biological system.
In the context of Alosetron (B1665255), a potent 5-HT3 antagonist, it is known to undergo extensive metabolism, including N-demethylation, hydroxylation, and oxidation. nih.gov The formation of 6-Hydroxy Alosetron is a significant metabolic route. By using 6-Hydroxy Alosetron-d3 in preclinical in vitro models, such as human liver microsomes, it is possible to trace the subsequent metabolic fate of this primary metabolite. This can help answer critical questions, such as whether 6-Hydroxy Alosetron is a terminal metabolite or if it undergoes further biotransformation, for instance, through glucuronidation or sulfation.
The use of this compound allows for the clear differentiation of the exogenously introduced metabolite from the endogenously formed, unlabeled 6-Hydroxy Alosetron. This distinction is crucial for accurately mapping the metabolic cascade without interference from the ongoing metabolism of the parent drug, Alosetron.
Table 1: Hypothetical Metabolic Pathways Investigated Using this compound
| Metabolic Reaction | Precursor | Potential Product | Analytical Approach |
| Glucuronidation | This compound | 6-O-glucuronide Alosetron-d3 | LC-MS/MS |
| Sulfation | This compound | 6-O-sulfate Alosetron-d3 | LC-MS/MS |
| Further Oxidation | This compound | Dihydroxy-Alosetron-d3 | LC-MS/MS |
Quantitative Metabolomics and Pharmacokinetic Investigations
The use of this compound as an internal standard would be critical in developing a highly sensitive and specific LC-MS/MS method to accurately quantify the levels of 6-Hydroxy Alosetron in various biological matrices, such as plasma, urine, and liver microsomes. This would allow for a more precise characterization of its pharmacokinetic profile, including its formation rate, elimination half-life, and extent of exposure in preclinical animal models.
Table 2: Illustrative Pharmacokinetic Parameters of Alosetron in Healthy Volunteers
| Pharmacokinetic Parameter | Value |
| Bioavailability | ~60% |
| Plasma Half-life | ~1.5 hours |
| Note: This table represents data for the parent drug, Alosetron, as specific pharmacokinetic data for 6-Hydroxy Alosetron is limited. Data sourced from Camilleri, 2000. nih.gov |
Development and Utilization of Reference Standards for Analytical Research
The reliability of analytical data is paramount in preclinical research. Stable isotope-labeled compounds serve as ideal internal standards because they have nearly identical physicochemical properties to the analyte of interest but a different mass, allowing for precise quantification that corrects for variations in sample preparation and instrument response. nih.govlcms.cz
The development of a robust bioanalytical method for 6-Hydroxy Alosetron would necessitate the use of a stable isotope-labeled internal standard, with this compound being a prime candidate. Its synthesis would involve the introduction of deuterium (B1214612) atoms at a stable position on the molecule. nih.gov
In practice, a known amount of this compound would be added to biological samples at the beginning of the extraction process. The ratio of the mass spectrometric response of the unlabeled 6-Hydroxy Alosetron to the deuterated internal standard is then used to calculate the concentration of the metabolite in the sample. This approach minimizes the impact of matrix effects and variations in extraction recovery, leading to highly accurate and precise results. A similar approach has been documented for the parent compound, Alosetron, using a carbon-13 and deuterium-labeled internal standard (Alosetron-13C-d3). researchgate.net
Table 3: Typical Parameters for an LC-MS/MS Method Utilizing a Deuterated Internal Standard
| Parameter | Description |
| Chromatography | Reversed-phase UPLC/HPLC |
| Column | C18 or similar |
| Mobile Phase | Gradient of aqueous and organic solvents with modifiers |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| Mass Analyzer | Triple Quadrupole (QqQ) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Internal Standard | This compound |
Investigation of Drug-Drug Interactions at the Metabolite Level (In Vitro/Preclinical Systems)
Drug-drug interactions (DDIs) can lead to altered drug efficacy and safety. These interactions often occur at the level of drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family. While the DDI potential of the parent drug is always assessed, it is also important to consider the potential for metabolites to cause or be a victim of DDIs.
Alosetron is metabolized by multiple CYP enzymes, including CYP2C9, CYP3A4, and CYP1A2. fda.gov In vitro studies using human liver microsomes are a standard approach to investigate the inhibitory potential of a compound on various CYP isoforms. bioivt.comnih.gov
By using this compound, researchers can investigate whether this major metabolite can inhibit or induce key CYP enzymes. In such an in vitro assay, various concentrations of 6-Hydroxy Alosetron (unlabeled) would be incubated with human liver microsomes and a panel of probe substrates specific for different CYP enzymes. The formation of the product of the probe substrate reaction is then quantified by LC-MS/MS, using a stable isotope-labeled internal standard for the product, if available. This compound itself would not be used in the incubation but would be essential in the analytical method to quantify the formation of unlabeled 6-Hydroxy Alosetron if its further metabolism were being investigated as a potential site of DDIs.
These studies are crucial to determine if co-administration of other drugs could affect the clearance of 6-Hydroxy Alosetron or if this metabolite itself could alter the metabolism of other medications.
Table 4: Key Cytochrome P450 Enzymes Involved in Alosetron Metabolism
| CYP Isoform | Role in Alosetron Metabolism |
| CYP2C9 | Major contributor |
| CYP3A4 | Contributor |
| CYP1A2 | Contributor |
| Data sourced from a review of Alosetron's clinical pharmacology. fda.gov |
Future Research Avenues and Methodological Advancements
Untargeted Metabolomics Approaches for Novel Metabolite Discovery
Untargeted metabolomics has emerged as a powerful hypothesis-generating tool for the comprehensive analysis of all detectable metabolites in a biological sample. nih.govbenthamscience.com In the context of Alosetron (B1665255), this approach can be pivotal in identifying previously unknown metabolites, providing a more complete picture of its biotransformation.
Detailed Research Findings:
Current knowledge identifies 6-hydroxy alosetron as a primary metabolite of alosetron, which is primarily metabolized by cytochrome P450 enzymes (CYP2C9, CYP3A4, and CYP1A2). nih.gov However, untargeted metabolomics offers the potential to uncover minor or unexpected metabolic pathways that may have clinical relevance. By comparing the metabolomes of individuals before and after Alosetron administration, researchers can pinpoint novel drug-related compounds. mdpi.com
The process typically involves the use of high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) to generate a global profile of metabolites. princeton.eduprinceton.edu Advanced algorithms and bioinformatics tools are then employed to analyze the vast datasets, identify unique spectral features corresponding to potential metabolites, and propose their structures. princeton.eduprinceton.edu Isotope labeling, including the use of stable isotopes like deuterium (B1214612), can further aid in distinguishing drug-related metabolites from the endogenous metabolome. nih.gov
Future research could focus on applying untargeted metabolomics to diverse patient populations to investigate inter-individual variability in Alosetron metabolism. This could help in identifying genetic or environmental factors that influence the metabolic profile and potentially predict patient response or adverse events.
Advancements in Deuterium Labeling Strategies for Drug Metabolism Studies
Deuterium-labeled compounds, such as 6-Hydroxy Alosetron-d3, are indispensable as internal standards in mass spectrometry-based bioanalysis due to their chemical similarity to the analyte and distinct mass. musechem.comacs.orgnih.gov Recent advancements in labeling strategies are enhancing their utility in drug metabolism studies.
Detailed Research Findings:
The primary advantage of using a deuterium-labeled internal standard is its ability to co-elute with the unlabeled analyte during chromatography, thus compensating for variations in sample preparation and instrument response. dtu.dk The "-d3" designation in this compound indicates the incorporation of three deuterium atoms, providing a clear mass shift for accurate quantification. medchemexpress.commedchemexpress.com
Advancements in synthetic chemistry now allow for more precise and site-specific deuterium labeling. This "precision deuteration" can be used to investigate the kinetic isotope effect, where the replacement of hydrogen with deuterium at a metabolic site can slow down the rate of enzymatic reaction. nih.gov By strategically placing deuterium atoms on the Alosetron molecule, researchers can probe the mechanisms of its metabolism and identify the specific sites of enzymatic attack. nih.gov
Future research will likely focus on the development of novel and more efficient methods for deuterium incorporation, making these valuable tools more accessible. nih.govresearchgate.net Furthermore, the application of deuterium labeling in combination with high-resolution mass spectrometry can facilitate the structural elucidation of novel metabolites by analyzing the fragmentation patterns of the labeled and unlabeled compounds.
Computational Modeling and Simulation of Alosetron and Metabolite Disposition
Computational modeling and simulation are increasingly being used to predict the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites, reducing the reliance on extensive in vivo studies. researchgate.netymerdigital.com
Detailed Research Findings:
Physiologically based pharmacokinetic (PBPK) modeling is a powerful computational tool that can simulate the disposition of Alosetron and 6-Hydroxy Alosetron in the body. These models incorporate physiological parameters (e.g., organ blood flow, tissue volumes) and drug-specific information (e.g., solubility, permeability, metabolic rates) to predict plasma and tissue concentration-time profiles. slideshare.netslideshare.net
For Alosetron, PBPK models can be used to:
Predict the impact of genetic polymorphisms in metabolizing enzymes (e.g., CYP2C9, CYP1A2) on its clearance and the formation of 6-Hydroxy Alosetron.
Simulate potential drug-drug interactions with inhibitors or inducers of these enzymes. nih.gov
Extrapolate pharmacokinetic data from animal studies to humans.
Quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models are other computational approaches that can predict the ADMET properties of Alosetron and its metabolites based on their chemical structures. researchgate.netymerdigital.com These models can be valuable in the early stages of drug discovery to screen and optimize new chemical entities.
Future advancements in this field will involve the development of more sophisticated and integrated models that can account for the complex interplay of various physiological and biochemical factors influencing drug disposition.
Development of Standardized Research Protocols for Metabolite Disposition Studies
The reproducibility and reliability of drug metabolism data are paramount for regulatory submissions and clinical decision-making. The development and implementation of standardized research protocols are crucial for achieving this. nih.govnih.gov
Detailed Research Findings:
Regulatory agencies like the U.S. Food and Drug Administration (FDA) provide guidance on the safety testing of drug metabolites and the conduct of drug metabolism studies. fda.gov These guidelines outline the expectations for identifying and characterizing metabolites, assessing their potential for pharmacological or toxicological activity, and determining their pharmacokinetic profiles.
Standardized protocols for in vivo and in vitro metabolite disposition studies should include detailed descriptions of:
The experimental design, including the selection of appropriate animal models or in vitro systems (e.g., human liver microsomes, hepatocytes). basicmedicalkey.com
The analytical methods used for the quantification of the parent drug and its metabolites, including validation of the methods. nih.gov
The procedures for sample collection, processing, and storage to ensure analyte stability. nih.gov
The data analysis and reporting procedures. youtube.com
Adherence to Good Laboratory Practice (GLP) is essential for ensuring the quality and integrity of nonclinical safety studies. fda.gov
Future efforts in this area should focus on the harmonization of protocols across different research laboratories and regulatory agencies to facilitate data sharing and comparison. The development of consensus guidelines for emerging technologies, such as untargeted metabolomics and computational modeling, will also be critical.
Q & A
Q. What is the metabolic significance of 6-Hydroxy Alosetron-d3 in pharmacokinetic studies?
this compound is a deuterated metabolite of alosetron, a 5-HT3 receptor antagonist. It is primarily used as an internal standard in LC-MS/MS assays to quantify alosetron and its metabolites in biological matrices. Deuterated analogs minimize isotopic interference, improving assay precision. Researchers should validate its use against non-deuterated metabolites to ensure accurate quantification, particularly in studies investigating hepatic glucuronidation pathways .
Q. How is this compound synthesized, and what analytical methods confirm its structural integrity?
Synthesis typically involves deuterium incorporation at specific positions of the parent compound via hydrogen-deuterium exchange or custom synthetic routes. Structural confirmation requires a combination of NMR (to verify deuterium placement) and high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity assessments should follow pharmacopeial guidelines, such as USP Chapter 〈621〉, using HPLC with UV/Vis or charged aerosol detection .
Q. What are the key applications of this compound in preclinical research?
The compound serves as a critical reference standard in:
- Metabolite identification : Tracking alosetron’s biotransformation pathways, particularly its 6-hydroxy glucuronide metabolite.
- Bioanalytical method validation : Ensuring specificity, accuracy, and precision in pharmacokinetic assays.
- Isotope dilution mass spectrometry : Correcting for matrix effects in complex biological samples like plasma or urine .
Advanced Research Questions
Q. How do deuterium isotope effects influence the stability and quantification of this compound in long-term stability studies?
Deuterium incorporation can alter kinetic isotope effects (KIE), potentially affecting metabolic stability and chromatographic behavior. Researchers must:
- Conduct forced degradation studies under acidic, basic, oxidative, and photolytic conditions to compare degradation profiles with non-deuterated analogs.
- Use tandem mass spectrometry to differentiate between deuterated and non-deuterated fragments, ensuring method specificity.
- Validate stability-indicating methods per ICH Q2(R1) guidelines, focusing on resolution of degradation products .
Q. What challenges arise in distinguishing this compound from its non-deuterated counterpart in high-throughput assays?
Key challenges include:
- Chromatographic co-elution : Optimize mobile phase composition (e.g., ammonium formate/acetonitrile gradients) and column chemistry (e.g., C18 with embedded polar groups) to resolve isotopic variants.
- Ion suppression/enhancement : Use matrix-matched calibration curves and internal standard correction (e.g., stable isotope-labeled analogs of other metabolites).
- Cross-talk in MRM transitions : Select unique precursor-to-product ion transitions for deuterated vs. non-deuterated species .
Q. How can researchers validate the specificity of this compound in complex biological matrices?
Method validation should include:
- Selectivity testing : Analyze blank matrices from ≥6 sources to confirm absence of interfering peaks at the retention time of the analyte.
- Ion chromatographic separation : Employ UPLC with sub-2µm particles to enhance resolution.
- Cross-validation with orthogonal techniques : Compare results with HRMS or immunoassays to rule out false positives/negatives .
Q. What experimental design considerations are critical for studying this compound’s role in drug-drug interaction (DDI) studies?
- Enzyme phenotyping : Use human hepatocytes or recombinant CYP enzymes (e.g., CYP3A4, CYP2C9) to identify metabolic pathways.
- Time-dependent inhibition assays : Pre-incubate alosetron with enzymes to assess mechanism-based inhibition risks.
- Pharmacokinetic modeling : Incorporate deuterated metabolite data to refine compartmental models predicting DDIs .
Methodological Tables
Q. Table 1. Key Parameters for LC-MS/MS Quantification of this compound
Q. Table 2. Stability Assessment of this compound
| Condition | Duration | Degradation (%) | Acceptability Criteria |
|---|---|---|---|
| Acidic (0.1N HCl) | 24h | <5% | ≤15% degradation |
| Oxidative (3% H2O2) | 24h | <10% | ≤20% degradation |
| Photolytic (1.2M lux) | 48h | <2% | ≤10% degradation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
